1-[(4-ethyl-4H-thieno[3,2-b]pyrrol-5-yl)carbonyl]piperidine-3-carboxylic acid
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Overview
Description
1-[(4-ethyl-4H-thieno[3,2-b]pyrrol-5-yl)carbonyl]piperidine-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. The compound contains a thieno[3,2-b]pyrrole core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
The synthesis of 1-[(4-ethyl-4H-thieno[3,2-b]pyrrol-5-yl)carbonyl]piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Thieno[3,2-b]pyrrole Core: This can be achieved through various methods, including cyclization reactions involving thiophene and pyrrole derivatives.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives as starting materials.
Chemical Reactions Analysis
1-[(4-ethyl-4H-thieno[3,2-b]pyrrol-5-yl)carbonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .
Scientific Research Applications
1-[(4-ethyl-4H-thieno[3,2-b]pyrrol-5-yl)carbonyl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound is being investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings
Mechanism of Action
The mechanism of action of 1-[(4-ethyl-4H-thieno[3,2-b]pyrrol-5-yl)carbonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, gene expression, and metabolic processes
Comparison with Similar Compounds
1-[(4-ethyl-4H-thieno[3,2-b]pyrrol-5-yl)carbonyl]piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
Thieno[3,2-b]pyrrole Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Piperidine Carboxylic Acids: These compounds contain the piperidine ring and carboxylic acid group but may have different core structures, resulting in different reactivity and applications
Properties
IUPAC Name |
1-(4-ethylthieno[3,2-b]pyrrole-5-carbonyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-2-17-11-5-7-21-13(11)8-12(17)14(18)16-6-3-4-10(9-16)15(19)20/h5,7-8,10H,2-4,6,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGVRYAVHJMIJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C1C(=O)N3CCCC(C3)C(=O)O)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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